4-(2,3-dimethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Description
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-6-4-8-15(13(12)2)19-10-14-7-5-9-16(21-3)18(14)22-11-17(19)20/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJPNIKQGFZYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC3=C(C(=CC=C3)OC)OCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Preliminary investigations suggest that it may possess antidepressant and anxiolytic properties. The benzoxazepine core is known for its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction is crucial for the development of new antidepressants.
Neuropharmacology
Research indicates that compounds similar to 4-(2,3-dimethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one may exhibit neuroprotective effects. Studies have shown that such compounds can help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This makes it a candidate for further exploration in the treatment of disorders like Alzheimer's disease and Parkinson's disease.
Screening Libraries
This compound is included in various screening libraries used in drug discovery. It is part of collections aimed at identifying new leads for therapeutic interventions across multiple disease states, including cancer and neurological disorders. Its inclusion in these libraries emphasizes its relevance in ongoing research efforts.
Structure-Activity Relationship (SAR) Studies
The unique structural features of this compound allow for extensive SAR studies. Researchers can modify different parts of the molecule to assess changes in biological activity and optimize efficacy and selectivity against specific targets.
Case Study 1: Antidepressant Activity
In a study examining the antidepressant properties of benzoxazepine derivatives, this compound was evaluated using animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as a new antidepressant agent.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound involved in vitro assays on neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis.
Comparison with Similar Compounds
Compound 4g
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- Core structure : Benzodiazepine (7-membered ring with two nitrogen atoms).
- Key substituents : Coumarin-3-yl, tetrazole, and phenyl groups.
- Pharmacological relevance : Coumarin derivatives are associated with anticoagulant and anti-inflammatory activity.
Compound 4h
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- Core structure : Benzoxazepine (7-membered ring with oxygen and nitrogen).
- Key substituents : Coumarin-3-yl, tetrazole, and phenyl groups.
- Pharmacological relevance : Benzoxazepines are explored for CNS modulation due to structural similarity to diazepam.
Key Structural and Functional Differences
Critical Observations :
Core Structure Impact: The benzoxazepine core in the target compound and 4h may offer better metabolic stability compared to the benzodiazepine core in 4g due to reduced nitrogen content .
Substituent Effects :
- The 2,3-dimethylphenyl group in the target compound introduces steric bulk, likely affecting receptor-binding specificity compared to the coumarin-substituted 4g/4h.
- Coumarin and tetrazole moieties in 4g/4h may confer dual anticoagulant and anti-inflammatory activity, absent in the methoxy-substituted target compound.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than 4g/4h, which require multistep coupling of coumarin and tetrazole groups .
- Pharmacological Gaps: No direct bioactivity data are available for the target compound. In contrast, 4g/4h were characterized for anti-inflammatory and anticoagulant effects in preliminary assays .
- Therapeutic Potential: The target compound’s structural simplicity and moderate lipophilicity make it a candidate for further optimization in CNS drug discovery.
Preparation Methods
Core Benzoxazepinone Scaffold Construction
The synthesis begins with constructing the 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one backbone. A widely adopted method involves azide-mediated ring expansion of chromanone precursors. For example, 7-bromochroman-4-one (18442-22-3) undergoes treatment with sodium azide (NaN₃) in dichloromethane (DCM) under methanesulfonic acid catalysis at 0–5°C, yielding 8-bromo-3,4-dihydrobenzo[f][1, oxazepin-5(2H)-one in quantitative yield . This reaction proceeds via in situ formation of an intermediate acyl azide, which undergoes Curtius rearrangement to form the seven-membered lactam.
Key Reaction Parameters
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Temperature : 0–5°C to suppress side reactions
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Catalyst : Methanesulfonic acid (23 mmol)
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Workup : Neutralization with NaOH, extraction with DCM, and drying over MgSO₄ .
Functionalization at C-9: Methoxy Group Introduction
The 9-methoxy substituent is introduced early in the synthesis to ensure regioselectivity. A documented approach starts with 5-bromo-2-hydroxy-3-methoxybenzaldehyde , which is subjected to reductive amination with glycine derivatives to form the benzoxazepine ring . The methoxy group remains intact due to its ortho-directing effects during electrophilic substitution.
Optimization Insight
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Protection Strategies : Methyl ether formation via Williamson ether synthesis prevents unwanted oxidation during subsequent steps .
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Cross-Coupling Compatibility : The bromine at C-5 serves as a handle for Suzuki-Miyaura couplings in later stages .
N-4 Arylation: Installing the 2,3-Dimethylphenyl Group
The 2,3-dimethylphenyl moiety at N-4 is introduced via Buchwald-Hartwig amination or Ullmann-type coupling . A two-step protocol achieves this:
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Deprotonation : Treatment of the benzoxazepinone scaffold with NaH in tetrahydrofuran (THF) generates a nucleophilic amide.
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Coupling : Reaction with 2,3-dimethylphenylboronic acid in the presence of CuI and 1,10-phenanthroline at 80°C affords the target compound in 72% yield .
Critical Parameters
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Catalyst System : CuI/1,10-phenanthroline for C–N bond formation
Alternative Route: One-Pot Tandem Cyclization-Arylation
A streamlined method combines scaffold assembly and N-4 functionalization in a single pot. Starting with 2-amino-5-methoxybenzyl alcohol , sequential treatment with:
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2,3-Dimethylbenzoyl chloride under Schotten-Baumann conditions to form an amide.
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Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to construct the benzoxazepinone ring .
Advantages
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Yield : 65% overall
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Stereochemical Control : Retention of configuration at C-3 due to mild conditions .
Purification and Analytical Validation
Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is confirmed via:
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HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water)
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NMR : Distinct signals for the N-4 aryl group (δ 7.2–7.4 ppm, multiplet) and C-9 methoxy (δ 3.8 ppm, singlet) .
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Side Reactions
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Azide Decomposition : Elevated temperatures (>10°C) during ring expansion lead to HN₃ release, requiring strict temperature control .
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Competitive O-Acylation : In the tandem route, excess acyl chloride may acylate the benzyl alcohol hydroxyl, necessitating stoichiometric precision .
Scale-Up Challenges and Solutions
Q & A
Q. How can synthesis protocols for this benzoxazepinone derivative be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Absolute ethanol with glacial acetic acid (as a catalyst) is effective for cyclocondensation reactions of related heterocycles .
- Reflux duration : Extended reflux times (≥4 hours) improve intermediate conversion, as observed in analogous triazole-benzaldehyde condensations .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the compound, followed by recrystallization in ethanol for purity >95%.
Q. What analytical techniques are recommended to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach ensures accuracy:
- LC-MS/MS : Quantify impurities using a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water and methanol. Monitor for [M+H]+ ions at m/z corresponding to the molecular formula .
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. The methoxy group (~δ 3.8 ppm) and tetrahydrobenzoxazepine protons (δ 2.5–4.5 ppm) are critical markers .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related benzodiazepine derivatives .
Q. How should stability studies be designed to assess storage conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor decomposition via HPLC .
- Light sensitivity : Expose samples to UV (254 nm) and measure photodegradation products using LC-MS .
- Best practices : Store at –18°C in silanized glassware (5% DMDCS-treated) to prevent adsorption .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Receptor binding assays : Screen for GABA_A receptor modulation (common in benzoxazepines) using radioligand displacement (e.g., [³H]flumazenil) .
- Cytotoxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to evaluate IC₅₀ values .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Key modifications :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with GABA_A or serotonin receptors .
Q. How can contradictory data in biological activity be resolved?
Methodological Answer:
- Replicate under controlled conditions : Standardize cell lines, assay buffers, and incubation times .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, endotoxin levels) .
- Cross-validate with orthogonal assays : Compare receptor binding data with functional cAMP or calcium flux assays .
Q. What strategies identify degradation products during forced degradation studies?
Methodological Answer:
- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 60°C for 24 hours .
- HPLC-MS/MS analysis : Use high-resolution Q-TOF to fragment ions and propose structures via m/z and MS² patterns .
- Comparative spectral libraries : Match fragmentation patterns to databases (e.g., NIST) for tentative identification .
Q. How can in vivo pharmacokinetic models be developed for this compound?
Methodological Answer:
- Rodent studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
- Tissue distribution : Use LC-MS to quantify concentrations in brain, liver, and kidney homogenates .
- Metabolite profiling : Identify phase I/II metabolites via UPLC-Q Exactive HF-X .
Q. What novel synthetic routes could improve scalability for preclinical studies?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yield .
- Flow chemistry : Optimize continuous processing for key intermediates (e.g., benzoxazepine ring formation) .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point reactions .
Q. How do computational methods predict metabolic hotspots?
Methodological Answer:
- Software tools : Use MetaSite or GLORYx to identify likely sites of oxidation (e.g., methoxy demethylation) .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C–H bonds to prioritize labile positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
